molecular formula C13H24N2 B1177342 phyB phytochrome CAS No. 136250-22-1

phyB phytochrome

Cat. No.: B1177342
CAS No.: 136250-22-1
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Description

phyB phytochrome is a central red/far-red light photoreceptor in plants that regulates a wide array of developmental processes, from seed germination to flowering time . As a molecular switch, it exists in two photo-interconvertible forms: the inactive Pr form that absorbs red light (~660 nm) and the biologically active Pfr form that absorbs far-red light (~730 nm) . Upon activation by red light, phyB converts to the Pfr form, triggering its translocation from the cytoplasm into the nucleus . Inside the nucleus, phyB-Pfr accumulates in subnuclear structures known as photobodies and initiates signaling by interacting with a network of transcription factors, most notably the PHYTOCHROME-INTERACTING FACTORS (PIFs) . This interaction typically leads to the phosphorylation, ubiquitination, and subsequent degradation of PIFs, thereby de-repressing photomorphogenesis . The activity of the Pfr form is modulated by temperature-dependent dark reversion, a thermal relaxation process back to the inactive Pr state, positioning phyB as a key plant thermosensor . This reagent is essential for in vitro studies on light-mediated gene expression, protein-protein interactions, photobody dynamics, and the structural mechanisms of photosensory perception . It is supplied as a soluble dimeric chromoprotein with a covalently attached phytochromobilin chromophore. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

136250-22-1

Molecular Formula

C13H24N2

Synonyms

phyB phytochrome

Origin of Product

United States

Molecular Architecture and Photobiophysical Mechanisms of Phytochrome B

Functional Domains and Their Contributions to Phytochrome (B1172217) B Activity

The N-terminal photosensory module of canonical phytochromes, including phyB, consists of a sequential arrangement of three core domains: the Per/Arnt/Sim (PAS)-like domain (PLD), the cGMP phosphodiesterase/adenylyl cyclase/FhlA (GAF) domain, and the Phytochrome-specific (PHY) domain. oup.commdpi.com An additional N-terminal Extension (NTE) precedes these core domains. oup.com The C-terminal output module typically contains additional PAS domains and a histidine kinase-related domain (HKRD). pnas.orgmdpi.com

N-Terminal Extension (NTE)

The N-terminal Extension (NTE) is a short region located at the very beginning of the phytochrome protein. oup.comnih.gov While dispensable for chromophore binding, the NTE has been reported to be essential for the full biological activity of phytochromes. frontiersin.orgmdpi.com Studies suggest that the NTE plays a role in regulating the stability of the Pfr conformer and can influence dark reversion kinetics. nih.govnih.gov Phosphorylation sites have been identified within the NTE of phyB, and phosphorylation in this region is thought to contribute to signal attenuation and nuclear import. frontiersin.orgfrontiersin.orgoup.com The NTE may also function as an intrinsically disordered region that modulates liquid-liquid phase separation of phytochromes, contributing to the formation of nuclear bodies. frontiersin.orgfrontiersin.org

Per/Arnt/Sim (PAS)-like Domain (PLD)

The PAS-like domain (PLD), also referred to as the N-terminal PAS (nPAS) domain or P2 subdomain, is located upstream of the GAF domain in the N-terminal photosensory module. oup.compsu.edu The PLD, along with the GAF domain, forms a "knot" structure that links to the N-terminal extension. mdpi.compnas.org While the GAF domain is the primary site of chromophore binding in plants, the PAS domain also interacts with the chromophore and is part of the core module responsible for photoperception. oup.commdpi.com Mutational analysis suggests that the PLD is mainly involved in signal transfer rather than light perception itself. nih.gov

cGMP Phosphodiesterase/Adenyl Cyclase/FhlA (GAF) Domain and Chromophore Binding

The GAF domain is a signature domain found in phytochromes and is central to their function as photoreceptors. mdpi.comnih.gov In plant phytochromes, the GAF domain contains the conserved cysteine residue to which the linear tetrapyrrole chromophore, phytochromobilin (PΦB), is covalently attached via a thioether bond. oup.comoup.comnih.gov This covalent linkage occurs autocatalytically. oup.comnih.gov The GAF domain forms a pocket that cradles the bilin chromophore through numerous interactions with surrounding amino acids. mdpi.comnih.gov These interactions are crucial for the protein to assume the two stable photointerconvertible states, Pr and Pfr. oup.com The GAF domain, along with the PAS domain, constitutes the core photoperception module and is essential for the signal transduction activity of phyB. oup.com The GAF domain also contributes helices to form a tightly packed six-helix bundle at the dimer interface, suggesting a role in dimerization. pnas.org

Phytochrome (PHY) Domain

The Phytochrome (PHY) domain is located C-terminal to the GAF domain within the photosensory module. oup.commdpi.com The PHY domain contributes to the spectral integrity and stability of the active Pfr form, particularly by reducing the rate of dark reversion. oup.comnih.gov It contains a hairpin or "tongue" motif that extends to contact the GAF domain near the chromophore, helping to close the chromophore-binding pocket. nih.govresearchgate.net While the PHY domain is important for stabilizing the Pfr form, studies using truncated phyB constructs have indicated that it may be dispensable for signal transduction itself, provided the N-terminal domain can dimerize and localize to the nucleus. oup.comnih.gov

C-terminal Regulatory Domain and Dimerization

The C-terminal regulatory domain, also referred to as the output module (OPM), is located downstream of the photosensory module and is connected by a hinge region. oup.comfrontiersin.org This domain is crucial for phyB function, playing roles in dimerization, nuclear localization, and interaction with signaling partners. frontiersin.orgpnas.org In plants, the C-terminal domain contains a PAS-related domain (PRD), which consists of two PAS repeats (PAS1 and PAS2), and a histidine kinase-related domain (HKRD). pnas.orgresearchgate.net Although related to bacterial histidine kinases, the HKRD in higher plant phytochromes typically lacks kinase activity and its precise role in signaling is still being investigated. oup.compnas.org The PRD is important for proper phytochrome function and can interact with putative signaling partners. pnas.org The C-terminal domain is necessary for dimerization, and dimerization is essential for phyB function and nuclear translocation. oup.comoup.com The PRD has been shown to be both necessary and sufficient for phyB nuclear import, with the entire C-terminus required for localization to nuclear bodies. nih.gov

Conformational Dynamics and Phototransformation Cycle of Phytochrome B

Phytochrome B undergoes a reversible phototransformation cycle between the inactive Pr form and the active Pfr form upon absorption of red and far-red light, respectively. oup.comoup.com This cycle is initiated by the photoisomerization of the chromophore. mdpi.com In the dark, phyB is synthesized and exists in the Pr form, typically localized in the cytoplasm. oup.complos.org Upon absorption of red light, the Pr form is converted to the Pfr form. oup.comoup.com This conversion involves a Z to E isomerization of the C15=C16 methine bridge of the phytochromobilin chromophore. nih.gov This isomerization triggers significant conformational changes throughout the phyB protein, including changes in the secondary structure of the PHY domain's tongue region and displacement of the PHY domain relative to the GAF domain. mdpi.comnih.gov

The Pfr form is considered the biologically active state and is capable of translocating to the nucleus, where it interacts with downstream signaling partners, such as PHYTOCHROME-INTERACTING FACTORs (PIFs), to regulate gene expression. oup.comoup.complos.org The Pfr form is relatively stable but can revert back to the inactive Pr form in the dark through a thermal process known as dark reversion. oup.comoup.com The rate of dark reversion can be influenced by factors such as temperature and phosphorylation status. oup.comoup.com Absorption of far-red light by the Pfr form also triggers its conversion back to the Pr form. oup.comoup.com

The conformational changes associated with the Pr-Pfr transition are crucial for transmitting the light signal. These changes influence interactions with other proteins and modulate the activity of the photoreceptor. mdpi.com Studies using techniques like hydrogen/deuterium exchange rate analyses have provided insights into the structural changes occurring within the photosensory module during photoconversion. researchgate.net The dynamic nature of phyB, including its conformational changes and subcellular localization, is integral to its signaling function. plos.orgfrontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Phytochromobilin (PΦB)644012
Biliverdin (B22007) (BV)123738
Phycocyanobilin (PCB)102041

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables are limited within the scope of the requested outline sections. However, some findings regarding mutations and their effects on phyB activity or spectral properties could potentially be presented in a structured format.

Example Data Representation (Conceptual Table - Data derived from search snippets):

Mutation SiteDomain AffectedObserved Effect (e.g., Spectral Property, Signaling Activity, Dark Reversion)Relevant Source
Y361FGAF/PHY (Knot region vicinity)Enhanced light signal transmission, hyperactive photoreceptor oup.com
R582APHY? (Destabilizes contact)Strikingly slower Pfr->Pr thermal reversion oup.com
S86ANTEHypersensitivity to phytochrome signaling, accelerated dark reversion oup.com
S86DNTELess sensitive to phytochrome signaling oup.com
R110Q, G111D, G112DPLD/NTE (Knot region vicinity)Signaling mutants (normal light perception, defective signal transfer) nih.gov
R325KPLD/GAF (Knot region vicinity)Signaling mutant (normal light perception, defective signal transfer) nih.gov

This conceptual table illustrates how specific research findings on mutations within different domains and their impact on phyB function could be organized if precise quantitative data were consistently available across sources for direct comparison. The search results provide qualitative descriptions of these effects, which have been incorporated into the text.

Red Light-Absorbing Pr State to Far-Red Light-Absorbing Pfr State Conversion

Phytochromes exist in two relatively stable, photointerconvertible forms: the red light-absorbing Pr state and the far-red light-absorbing Pfr state. The Pr state is generally considered biologically inactive, while the Pfr state is the physiologically active form.

The conversion from the Pr state to the Pfr state is triggered by the absorption of red light, which has a maximal absorption for Pr at approximately 660 nm. This absorption of a red light photon initiates a photochemical reaction involving the chromophore. In the Pr state, the phytochromobilin chromophore is typically in a 15Z configuration. Upon red light absorption, a photoisomerization occurs at the C15=C16 double bond of the linear tetrapyrrole, resulting in a 15E configuration in the Pfr state.

This isomerization of the chromophore induces significant conformational changes in the phyB protein. wikipedia.org These structural rearrangements are transmitted from the photosensory module to the output module, enabling interaction with downstream signaling partners, such as phytochrome-interacting factors (PIFs). The Pr-to-Pfr transition is associated with a rearrangement of the protein backbone.

Far-Red Light-Induced Pfr to Pr Reversion

The biologically active Pfr state can be converted back to the inactive Pr state upon absorption of far-red light. The Pfr form absorbs maximally at approximately 730 nm. Absorption of a far-red light photon by Pfr reverses the isomerization of the chromophore from the 15E configuration back to the 15Z configuration, driving the protein conformation back to the Pr state. This photoreversible interconversion between the Pr and Pfr states acts as a molecular switch that allows plants to sense and respond to changes in light quality, particularly the ratio of red to far-red light. uni.lu

Thermal Reversion (Dark Reversion) of Pfr to Pr

In addition to photoreversion by far-red light, the Pfr form of phyB is inherently unstable and can spontaneously revert back to the Pr state in the absence of light. wikipedia.orgrevistabionatura.com This process is known as dark reversion or thermal reversion. wikipedia.orguni.lurevistabionatura.com Thermal reversion is a light-independent process that contributes to the deactivation of phyB signaling. uni.lu

Thermal reversion is particularly significant for phyB and plays a critical role in regulating its activity, especially during periods of darkness or under certain light conditions. uni.lu It reduces the pool of active phyB in the Pfr form.

Temperature Dependence of Thermal Reversion

A key characteristic of thermal reversion is its strong dependence on temperature. nih.gov Increased temperatures accelerate the rate of Pfr to Pr thermal reversion. wikipedia.orgrevistabionatura.comnih.gov This temperature sensitivity of thermal reversion is a crucial aspect of phyB's function as a thermosensor. wikipedia.orgrevistabionatura.comnih.gov

Studies have shown that over a physiological temperature range (e.g., 10°C to 30°C), the rate of thermal reversion can be greatly enhanced by increasing temperatures. This temperature-dependent deactivation of Pfr influences the steady-state ratio of Pfr to total phytochrome (Ptot) in the cell, thereby modulating phyB signaling and contributing to temperature-dependent growth responses (thermomorphogenesis). revistabionatura.comnih.gov

Biophysical Underpinnings of Thermal Reversion

Thermal reversion involves the spontaneous relaxation of the Pfr conformation back to the more energetically stable Pr state in the absence of the activating light signal. This process is influenced by the protein's structure and dynamics. The asymmetric dimeric structure of plant phyB, distinct from bacterial phytochromes, may contribute to the specific thermal reversion properties of phyB.

Protein-protein interactions can significantly impact the rate of thermal reversion. For example, interaction with proteins like PCH1 has been shown to stabilize the Pfr form and delay thermal reversion. wikipedia.orguni.lu Conversely, certain post-translational modifications, such as phosphorylation at specific serine residues, can accelerate phyB's thermal reversion. revistabionatura.com

The stability of the Pfr state is inversely related to dimer assembly, suggesting that interactions within the phyB dimer influence the thermal reversion rate. Biophysical studies, including the analysis of association and dissociation kinetics with interacting partners like PIFs at different temperatures, provide insights into how temperature affects the stability of the active phyB complex, which is linked to thermal reversion.

Spectroscopic Characterization of Phytochrome B States

Spectroscopic methods are fundamental tools for studying the photochemical properties of phytochromes, including phyB, and characterizing their distinct Pr and Pfr states. UV-Visible absorption spectroscopy is commonly used to monitor the photointerconversion between these two forms.

The Pr state of phyB exhibits a characteristic absorption maximum in the red region of the spectrum, typically around 660-667 nm. Upon irradiation with red light, the absorption spectrum shifts, and the Pfr state is formed, displaying an absorption maximum in the far-red region, around 723-730 nm. The distinct absorption spectra of Pr and Pfr allow for the determination of the relative proportions of each form in a sample, which is crucial for understanding phytochrome activity and kinetics.

Low-temperature fluorescence spectroscopy can also be used to characterize phytochrome states, providing information about the chromophore environment and conformational states.

Transient Absorption Spectroscopy for Intermediate Identification

Transient absorption spectroscopy is a powerful technique used to study the fast photochemical reactions and identify short-lived intermediate states that occur during the photoconversion of phytochromes. By using pulsed light sources and monitoring absorbance changes over very short timescales (from picoseconds to milliseconds), researchers can capture the transient species formed after light absorption.

Studies using transient absorption spectroscopy on bacterial phytochromes, which serve as models for plant phytochromes, have revealed several intermediate states in the photocycle, such as Lumi-R and Meta-R. These intermediates represent different conformational stages as the protein transitions from the Pr to the Pfr state.

Transient absorption spectroscopy has also been applied to plant phytochromes, including phyB. Early studies on recombinant potato phyB using nanosecond flash photolysis identified transient absorbance changes and characterized the kinetic behavior of intermediates, noting differences compared to phytochrome A. For example, an intermediate denoted I700 in phyB was found to decay following single exponential kinetics with a lifetime in the microsecond range at 10°C. The formation of the Pfr state was shown to involve multiple kinetic components with lifetimes in the millisecond range. These studies highlight the complex series of events that occur at the molecular level during phyB photoconversion.

Subcellular Localization and Dynamic Compartmentalization of Phytochrome B

Cytoplasmic Synthesis and Light-Induced Nuclear Translocation of Phytochrome (B1172217) B

Phytochrome B is synthesized in the cytoplasm in its inactive, red-light-absorbing form (Pr). oup.comusp.br In this state, it remains predominantly in the cytosol. frontiersin.orgrupress.orgfrontiersin.org Upon exposure to red light, the Pr form undergoes a conformational change to the biologically active, far-red-light-absorbing form (Pfr). oup.comfrontiersin.org This photoactivation is the primary trigger for the translocation of phyB into the nucleus. frontiersin.orgrupress.orgfrontiersin.orgfrontiersin.orgresearchgate.net This nuclear import is a critical step in phyB signaling, as it allows the photoreceptor to interact with various nuclear factors to regulate gene expression. usp.brnih.gov Conversely, exposure to far-red light or a transition to darkness promotes the conversion of Pfr back to Pr, leading to a reduction in nuclear phyB levels. nih.govbiorxiv.org While the general principle of light-dependent nuclear import is well-established, the precise molecular machinery governing this process is complex and involves specific protein-protein interactions. nih.gov

The translocation of phyB into the nucleus is facilitated by nuclear localization signals (NLS), which are specific amino acid sequences recognized by the nuclear import machinery. usp.br Studies have indicated that phyB possesses putative NLS sequences within its C-terminal region. nih.govusp.br Experiments using fusion proteins, where C-terminal fragments of phyB were attached to a reporter protein, demonstrated that these fragments were successfully targeted to the nucleus, confirming the functionality of the NLS within this domain. nih.govusp.br

Sequence analysis has identified weak homology to bipartite-type NLS in the C-terminal region of Arabidopsis phyB. usp.br Some of these homologous regions are conserved across phyB/D sequences in different plant species, suggesting a conserved mechanism for nuclear import. usp.br However, it has also been proposed that phyB may not have a classic, constitutively active NLS. Instead, the light-induced conformational change from Pr to Pfr might unmask a cryptic NLS, allowing for its recognition and subsequent import into the nucleus. pnas.org Another model suggests that the interaction of phyB with other nuclear-localized proteins, such as PHYTOCHROME-INTERACTING FACTOR 3 (PIF3), can mediate its nuclear import. pnas.org This indicates that multiple mechanisms may contribute to the regulated nuclear entry of phyB.

The nuclear import of phytochrome B is a dynamic process with kinetics that are dependent on the quality and quantity of light. nih.govpnas.org Compared to phytochrome A (phyA), the nuclear import of phyB is relatively slow. pnas.orgpnas.org Following the onset of continuous red light, the accumulation of phyB in the nucleus becomes detectable after approximately two hours, reaching a plateau around four hours. usp.brrupress.org

The rate of phyB nuclear import is also dependent on the fluence rate of red light. pnas.org Low fluence rates lead to the translocation of a smaller fraction of the total phyB pool into the nucleus, where it is often found evenly dispersed. pnas.org As the red light intensity increases, a greater proportion of phyB moves into the nucleus. oup.com This process is reversible; a shift to darkness or exposure to far-red light, which converts the active Pfr form back to the inactive Pr form, leads to the redistribution of phyB from the nucleus back to the cytoplasm. nih.govbiorxiv.org The kinetics of nuclear import and export are crucial for modulating phyB-mediated responses to changing light environments.

Putative Nuclear Localization Signals (NLS) in Phytochrome B

Nucleocytoplasmic Shuttling and Regulation of Phytochrome B Activity

The dynamic movement of phytochrome B (phyB) between the cytoplasm and the nucleus is a critical regulatory mechanism controlling its activity and subsequent downstream signaling pathways in response to light cues. nih.govusp.br This process of nucleocytoplasmic shuttling allows the plant to precisely modulate gene expression and adapt its growth and development to the ambient light environment. nih.govoup.com

In darkness, phyB exists predominantly in its inactive Pr form and is localized in the cytoplasm. frontiersin.orgmdpi.com Upon exposure to red light, phyB photoconverts to its biologically active Pfr form, a conformational change that triggers its translocation into the nucleus. frontiersin.orgfrontiersin.org This light-dependent nuclear import is a key step for most of phyB's functions, as the nucleus is the primary site where it interacts with various transcription factors to regulate gene expression. usp.brnih.gov The nuclear translocation of phyB is a relatively slow process compared to that of phytochrome A and is dependent on the fluence rate of red light. pnas.org Reversal of this process can be achieved by far-red light, which converts Pfr back to Pr, leading to the export of phyB from the nucleus back to the cytoplasm. pnas.org

The molecular mechanism governing the nuclear import of phyB involves the unmasking of a nuclear localization signal (NLS) upon light-induced conformational change. nih.govplos.org It has been proposed that the C-terminal domain of phyB contains an NLS-like motif that is necessary and sufficient for its nuclear import. nih.govfrontiersin.org In the inactive Pr form, this NLS is thought to be masked by the N-terminal portion of the protein. nih.govplos.org The light-triggered conversion to the Pfr form induces a conformational shift that exposes the NLS, allowing for its recognition by the nuclear import machinery. plos.org While phyB's nuclear import was initially thought to be independent of transport facilitators, more recent studies suggest that certain interacting proteins may play a role. pnas.org For instance, PHYTOCHROME INTERACTING FACTOR 3 (PIF3) has been shown to facilitate the nuclear import of phyB. frontiersin.org

Once inside the nucleus, the active Pfr form of phyB interacts with a variety of nuclear proteins, most notably the PHYTOCHROME-INTERACTING FACTORS (PIFs), which are a family of basic helix-loop-helix (bHLH) transcription factors that generally act as negative regulators of photomorphogenesis. nih.govnih.gov The interaction of phyB with PIFs leads to two main outcomes: the sequestration of PIFs and their subsequent degradation. nih.govresearchgate.net By binding to PIFs, phyB can prevent them from binding to their target gene promoters, thereby inhibiting their transcriptional repressive activity. nih.govnih.gov Furthermore, the interaction with active phyB facilitates the phosphorylation and subsequent ubiquitination of PIFs, targeting them for degradation by the 26S proteasome. researchgate.netmdpi.com This dual mechanism of PIF inhibition is a central part of how phyB promotes light-dependent developmental processes. nih.gov

The regulation of phyB activity is not solely dependent on its nuclear import. The dynamic shuttling between the nucleus and cytoplasm allows for a rapid response to changing light conditions. researchgate.net This nucleocytoplasmic partitioning is also subject to diurnal rhythms, indicating a complex interplay between light signals and the plant's internal circadian clock. pnas.org The balance between nuclear import and export, coupled with the regulation of interacting partners within the nucleus, provides a sophisticated system for fine-tuning phyB-mediated light responses. uni-bielefeld.de

Detailed Research Findings

Recent research has further elucidated the intricate mechanisms of phyB's nucleocytoplasmic shuttling and its regulation. Studies have shown that while the C-terminal domain is crucial for nuclear import, the entire C-terminus is required for the localization of phyB into subnuclear compartments known as nuclear bodies (NBs) or photobodies. nih.govfrontiersin.org The formation of these photobodies, which are dynamic liquid-liquid phase-separated condensates, appears to be correlated with strong phyB responses and may serve as hubs for signaling and protein degradation. pnas.orgnih.gov

The role of interacting proteins in facilitating phyB's nuclear transport is an area of active investigation. While phyA relies on the specific transport facilitators FAR-RED ELONGATED HYPOCOTYL 1 (FHY1) and FHY1-LIKE (FHL), phyB's import mechanism appears to be distinct and less dependent on such dedicated chaperones. pnas.orgbioone.org However, the observation that PIF3 can facilitate phyB import suggests that transcription factors themselves may act as transport helpers. pnas.org This model proposes that phyB interacts with NLS-containing proteins in the cytoplasm, which then mediate its transport into the nucleus. pnas.org

The regulation of PIF activity by phyB within the nucleus is also multifaceted. It has been demonstrated that the N-terminal fragment of phyB is sufficient to inhibit the DNA-binding activity of PIFs even without promoting their degradation, highlighting the importance of the sequestration mechanism. nih.govnih.gov This suggests that phyB can rapidly inactivate PIFs simply by binding to them, providing a swift response to light exposure before the slower process of protein degradation takes full effect. nih.gov

The interplay between different photoreceptors also adds another layer of complexity. For instance, cryptochromes (CRYs), the blue light receptors, can interact with PIFs and antagonize phyA-mediated PIF degradation, showcasing the crosstalk between different light signaling pathways in modulating plant development. mdpi.com

The dynamic nature of phyB localization is essential for its function as a thermosensor as well. Temperature affects the thermal reversion of Pfr back to Pr, thus influencing the amount of active phyB in the nucleus and modulating temperature-responsive growth. frontiersin.orgbiorxiv.org

Table 1: Key Proteins Involved in Phytochrome B Nucleocytoplasmic Shuttling and Nuclear Activity

Protein Name Abbreviation Function
Phytochrome B phyB Red/far-red light photoreceptor; shuttles between cytoplasm and nucleus.
Phytochrome-Interacting Factor 3 PIF3 bHLH transcription factor; interacts with and is regulated by phyB in the nucleus; may facilitate phyB nuclear import.
Phytochrome-Interacting Factor 1 PIF1 bHLH transcription factor; regulated by phyB through sequestration and degradation.
Phytochrome-Interacting Factor 4 PIF4 bHLH transcription factor involved in shade avoidance and thermomorphogenesis; regulated by phyB.
Phytochrome-Interacting Factor 5 PIF5 bHLH transcription factor; regulated by phyB.
Phytochrome-Interacting Factor 6 PIF6 bHLH transcription factor; interacts with phyB.
Far-Red Elongated Hypocotyl 1 FHY1 Facilitator of phyA nuclear import; not required for phyB import.
FHY1-Like FHL Homolog of FHY1; involved in phyA nuclear import.
Cryptochrome 1 CRY1 Blue light photoreceptor; can interact with PIFs.
Constitutively Photomorphogenic 1 COP1 E3 ubiquitin ligase involved in the degradation of photoreceptors and signaling components.
Suppressor of PHYA-105 SPA1 Component of a CUL4-based E3 ubiquitin ligase complex with COP1; can promote phyB nuclear import.

Molecular Mechanisms of Phytochrome B Signal Transduction

Direct Interaction with Phytochrome-Interacting Factors (PIFs)

The direct physical interaction between the active Pfr form of phyB and PIFs is a cornerstone of phyB signaling. oup.comoup.com PIFs generally act as negative regulators of photomorphogenesis, promoting skotomorphogenic (dark-grown) characteristics. oup.com Upon exposure to red light, phyB translocates to the nucleus and binds to PIFs, thereby inhibiting their function and promoting light-dependent developmental processes. pku.edu.cnoup.com This interaction is mediated by specific domains on both proteins. PIFs possess an Active Phytochrome (B1172217) B-binding (APB) motif at their N-terminus, which is necessary for the interaction with phyB. oup.comoup.comfrontiersin.orgmdpi.com While PIF3 was initially identified through its interaction with the C-terminal domain of phyB, it has been shown to bind more strongly to the N-terminal photosensory domain in vitro. plos.org

Specificity of Phytochrome B Binding to PIF Family Members

The PIF family in Arabidopsis thaliana consists of eight members (PIF1-PIF8), all of which are characterized by the presence of an APB motif, conferring their ability to bind to the active Pfr form of phyB. oup.commdpi.com However, the affinity and functional consequences of these interactions can vary among different PIF family members. For instance, in vitro binding assays have demonstrated that PIF3 and PIF6 exhibit a strong interaction with phyB, while PIF5 and PIF4 bind with a lower affinity. researchgate.net

The specificity of the interaction is underscored by the requirement of the APB motif. Mutations within this motif can abolish or significantly reduce the binding of PIFs to phyB. researchgate.net For example, specific point mutations in the APB motif of PIF5 eliminate its detectable binding to phyB. researchgate.net Similarly, mutations in PIF4 and PIF3 can disrupt their interaction with phyB. researchgate.net This specificity ensures that phyB signaling is precisely targeted to this family of transcription factors.

Furthermore, some PIFs, such as PIF1 and PIF3, also contain an Active Phytochrome A-binding (APA) motif, allowing them to interact with phytochrome A (phyA) as well. oup.comoup.com This dual interaction capability suggests a point of convergence for signals from different phytochromes. The table below summarizes the known interactions of various PIF family members with phyB.

PIF MemberphyB InteractionKey Findings
PIF1 YesInteracts with phyB. plos.org
PIF3 YesOne of the first identified phyB-interacting factors. oup.com
PIF4 YesBinds to phyB, though with potentially lower affinity than PIF3. plos.orgresearchgate.net
PIF5 YesBinds to phyB with lower affinity in some assays. plos.orgresearchgate.net
PIF6 YesShows robust, conformer-specific interaction with phyB. researchgate.net
PIF7 YesInteracts with phyB. plos.org
PIF8 YesCharacterized by the presence of an APB motif. mdpi.com

Regulation of PIF Stability and Activity by Phytochrome B

The interaction between phyB and PIFs leads to a multi-pronged regulation of PIF function, ultimately leading to their inactivation. This regulation involves post-translational modifications that affect PIF stability, as well as mechanisms that directly interfere with their ability to bind DNA and activate transcription.

A critical step following the phyB-PIF interaction is the rapid phosphorylation of PIFs. researchgate.netmdpi.com This light-induced phosphorylation is a prerequisite for their subsequent degradation. frontiersin.orgresearchgate.net While phytochromes themselves possess serine/threonine kinase activity, other kinases are also involved in this process. oup.commdpi.comfrontiersin.org For instance, PHOTOREGULATORY PROTEIN KINASES (PPKs) have been shown to phosphorylate PIF3. biorxiv.org Nevertheless, the phosphorylation of PIFs is dependent on the presence of active phytochromes. mdpi.comfrontiersin.org

The phosphorylation status of PIFs is a key determinant of their stability and activity. For example, photoactivated phyA and phyB rapidly phosphorylate PIF1, PIF3, PIF4, and PIF5, which precedes their degradation. frontiersin.org However, the regulation can be complex. For instance, while PIF7 is phosphorylated in a phyB-dependent manner, this modification leads to its inactivation and sequestration rather than degradation. oup.com

Following phosphorylation, most PIFs are targeted for degradation via the ubiquitin-26S proteasome system. frontiersin.orgresearchgate.netmdpi.com The phosphorylated PIFs are recognized by E3 ubiquitin ligases, which attach ubiquitin chains to them, marking them for destruction by the 26S proteasome. oup.commdpi.com Different Cullin-RING E3 ubiquitin ligases are involved in the degradation of specific PIFs. For instance, CUL1 and CUL3-based E3 ligases are implicated in the degradation of PIF3 and PIF4, respectively. oup.com The degradation of PIF1 involves a CUL4-based E3 ligase complex. oup.com

This phyB-induced degradation is a central mechanism for removing the repressive effects of PIFs on photomorphogenesis. researchgate.nethep.com.cn It is a rapid process that allows for swift changes in gene expression in response to light signals. However, not all PIFs are subject to phyB-mediated degradation. PIF7, for example, remains stable in response to red light. oup.com

PIF MemberStability Regulation by phyBE3 Ligase Involvement
PIF1 DegradedCUL4-based E3 ligase. oup.com
PIF3 DegradedCUL1 and CUL3-based E3 ligases. oup.com
PIF4 DegradedCUL3-based E3 ligase. oup.com
PIF5 DegradedSubject to phyB-mediated degradation. biorxiv.org
PIF7 StableNot degraded in response to red light. oup.com

In addition to promoting their degradation, phyB can also inhibit PIF function through sequestration. researchgate.netplantae.org This involves the physical binding of phyB to PIFs, which prevents them from accessing their target DNA sequences. oup.comnih.gov This mechanism is thought to be a rapid way to inactivate PIFs, particularly under fluctuating light conditions. unl.pt

Research has shown that the N-terminal domain of phyB is sufficient to sequester PIFs and inhibit their binding to target promoters without inducing their degradation. researchgate.netnih.gov This sequestration activity is a distinct mechanism from the degradation pathway, which primarily involves the C-terminal half of phyB. plantae.orgnih.gov The ability of phyB to sequester PIFs is crucial for inducing light responses across a wide range of light environments. researchgate.netnih.gov For example, under flickering light that mimics sunflecks, the sequestration activity of phyB is particularly important. plantae.org

The interaction with phyB directly inhibits the DNA-binding ability of PIFs. researchgate.netbiorxiv.org In vivo chromatin immunoprecipitation (ChIP) assays have demonstrated that phyB binding to PIF1 and PIF3 leads to their release from target gene promoters. oup.comnih.govnih.gov This inhibition of DNA binding is independent of PIF degradation. researchgate.net

The N-terminal fragment of phyB has been shown to inhibit the binding of PIF3 to its target promoters in a red light-dependent manner without causing PIF3 degradation. nih.govnih.gov Furthermore, in vitro studies have confirmed that the active Pfr forms of both full-length phyB and its N-terminal domain can directly inhibit the DNA binding of PIF1 and PIF3. nih.govnih.gov This direct inhibition of DNA binding provides an immediate mechanism to shut down PIF-regulated gene expression upon light perception.

Sequestration of PIFs by Phytochrome B

Involvement of E3 Ubiquitin Ligase Complexes in Phytochrome B Signaling

The signaling cascade initiated by the light-activated phytochrome B (phyB) photoreceptor heavily involves the ubiquitin-proteasome system. This system targets specific proteins for degradation, thereby modulating their abundance and activity. Several E3 ubiquitin ligase complexes are key players in this process, each recognizing specific substrates to control various aspects of plant light responses.

CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) and SUPPRESSOR OF PHYA-105 (SPA) Complex

The CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) complex is a central repressor of photomorphogenesis in the dark. researchgate.netnsf.gov This E3 ubiquitin ligase complex, acting as part of a CULLIN4-based E3 ligase, targets positive regulators of light signaling, such as transcription factors, for polyubiquitination and subsequent degradation by the 26S proteasome. researchgate.netfrontiersin.org In the absence of light, the COP1/SPA complex is active, leading to the degradation of proteins that promote photomorphogenic development, like ELONGATED HYPOCOTYL 5 (HY5) and LONG HYPOCOTYL IN FAR-RED 1 (HFR1). researchgate.netnsf.govmdpi.com

Upon exposure to light, activated phyB translocates to the nucleus and inactivates the COP1/SPA complex. nsf.gov This inactivation is achieved through multiple mechanisms. Light-activated phyB can directly interact with SPA proteins, disrupting the formation of the functional COP1/SPA complex. mdpi.complos.org This prevents the ubiquitination of target proteins, allowing them to accumulate and promote light-dependent developmental processes. mdpi.com Furthermore, phyB can promote the degradation of certain SPA proteins, such as SPA2, further diminishing the activity of the complex. nih.gov Interestingly, phyB can also associate with the COP1/SPA complex to facilitate the degradation of PHYTOCHROME-INTERACTING FACTORs (PIFs), which are negative regulators of light signaling. frontiersin.org

CULLIN3-RING Ligase (CRL3) and LIGHT-RESPONSE BTBs (LRBs)

Another crucial E3 ubiquitin ligase complex in phyB signaling is the CULLIN3-RING Ligase (CRL3) complex, which utilizes LIGHT-RESPONSE BTB (LRB) proteins as substrate receptors. oup.comoup.com The CRL3LRB complex plays a dual role by targeting both phyB itself and PHYTOCHROME-INTERACTING FACTOR 3 (PIF3) for degradation. oup.comnih.gov

Under continuous red light, the active form of phyB interacts with PIF3. This complex is then recognized by the LRB proteins, leading to the ubiquitination and subsequent proteasomal degradation of both phyB and PIF3. mdpi.comoup.com This represents a negative feedback loop where the signaling-active form of phyB initiates a process that leads to its own degradation, thereby attenuating the light signal. mdpi.comoup.com Plants that are deficient in LRB proteins exhibit an accumulation of phyB and show hypersensitivity to red light. oup.comnih.gov The co-degradation of phyB and PIF3 by the CRL3LRB complex is a key mechanism for fine-tuning light responses. oup.com

Skp1, Cullins, F-box (SCF) and EIN3-BINDING F BOX PROTEINs (EBFs)

The Skp1-Cullin-F-box (SCF) complex, specifically the SCFEBFs variant, is also involved in phyB-mediated signaling, primarily through the degradation of PIF3. oup.combiorxiv.org The F-box proteins EIN3-BINDING F BOX PROTEIN 1 (EBF1) and EBF2 act as the substrate recognition components of this complex, targeting PIF3 for ubiquitination and degradation during de-etiolation. oup.comnih.gov

Post-Translational Modifications of Phytochrome B Itself

The activity, stability, and interactions of phytochrome B are intricately regulated by a series of post-translational modifications. These modifications, particularly phosphorylation and ubiquitination, are critical for modulating the strength and duration of the light signal.

Autophosphorylation and Substrate Phosphorylation by Phytochrome B

Phytochrome B possesses intrinsic serine/threonine kinase activity and can undergo autophosphorylation. frontiersin.orgfrontiersin.org This autophosphorylation is thought to occur in the N-terminal extension of the protein. frontiersin.org While the precise sites of autophosphorylation on phyB are still being identified, this modification is believed to play a role in desensitizing the phyB signal. mdpi.com Autophosphorylation may promote the reversion of the active Pfr form to the inactive Pr form, thereby dampening the signaling output. mdpi.com

In addition to autophosphorylation, the kinase activity of phyB is crucial for phosphorylating its downstream signaling partners, most notably the PHYTOCHROME-INTERACTING FACTORs (PIFs). frontiersin.orgfrontiersin.org The light-activated Pfr form of phyB directly phosphorylates PIFs, such as PIF3. mdpi.com This phosphorylation event is a critical step that marks the PIFs for subsequent ubiquitination and degradation by the proteasome, as discussed in the context of the E3 ligase complexes. frontiersin.org Therefore, the kinase activity of phyB serves as a direct molecular switch to inactivate repressors of photomorphogenesis.

Ubiquitination and Degradation of Phytochrome B

The abundance of phytochrome B is itself regulated by ubiquitination and subsequent degradation via the 26S proteasome, providing a mechanism for signal attenuation. nsf.govresearchgate.net The active Pfr form of phyB is the primary target for this degradation. researchgate.net

Two main E3 ubiquitin ligase complexes have been implicated in the degradation of phyB. The COP1/SPA complex, in addition to targeting other signaling components, can also mediate the ubiquitination and degradation of phosphorylated phytochromes. nsf.gov Furthermore, as previously mentioned, the CRL3LRB complex targets the phyB-PIF3 complex for co-degradation under prolonged red light. mdpi.comoup.com This process is facilitated by the interaction of LRB proteins with both phyB and PIF3, ensuring that as phyB actively signals, it also initiates a pathway for its own removal. oup.com This light-dependent degradation of phyB is a crucial feedback mechanism to prevent excessive light signaling and allow the plant to appropriately respond to changing light conditions. oup.comgvsu.edu

Regulation of Gene Expression by Phytochrome B

Transcriptional Regulation of Light-Responsive Genes

The active form of phyB plays a central role in modulating the transcription rates of a wide variety of genes that are responsive to light signals. uniprot.orgehu.eus This regulation is often achieved through direct or indirect interactions with various transcription factors, leading to either the activation or repression of target gene expression. pnas.org

Role of HY5 (ELONGATED HYPOCOTYL 5) as a Master Transcriptional Factor

ELONGATED HYPOCOTYL 5 (HY5) is a well-established bZIP transcription factor that functions as a key positive regulator in light signaling pathways downstream of phytochromes, including phyB. oup.compnas.org Light activation of phyB leads to the accumulation of HY5 protein. embopress.orgembopress.org HY5 then promotes photomorphogenesis by activating the transcription of numerous light-inducible genes. oup.compnas.org HY5 is known to bind to specific DNA sequences, such as ACE motifs, found in the promoter regions of its target genes, thereby activating their expression. embopress.org Research in tomato has demonstrated that light-induced iron uptake is significantly dependent on phyB and involves the increased accumulation of HY5 protein in both leaves and roots. embopress.orgembopress.orgnih.gov This mobile HY5 then translocates to the roots, where it activates the expression of the FER transcription factor, a key component in the iron uptake pathway. embopress.orgembopress.org

Phytochrome (B1172217) B-Mediated Repression of PIF Target Genes

Phytochrome-Interacting Factors (PIFs) are a family of basic helix-loop-helix (bHLH) transcription factors that primarily act as repressors of photomorphogenesis in darkness. oup.comnih.govfrontiersin.org In the absence of light, PIFs are stable and promote the expression of genes that drive skotomorphogenic development. oup.comnih.govcsic.es Upon exposure to red light, the active Pfr form of phyB directly interacts with PIFs, triggering their phosphorylation, ubiquitination, and subsequent degradation by the 26S proteasome. oup.comnih.govfrontiersin.org This light-induced degradation of PIFs is a crucial mechanism by which phyB alleviates the repression imposed by PIFs on light-responsive genes, thereby promoting photomorphogenic development. oup.comfrontiersin.org Beyond degradation, phyB can also inhibit PIF activity by sequestering them away from their target DNA sequences. frontiersin.orgnih.gov The repression of PIF target genes by phyB contributes to various light-induced responses, such as the inhibition of hypocotyl elongation and the promotion of chlorophyll (B73375) biosynthesis. ehu.eusnih.gov

Influence on Chromatin Dynamics and Epigenetic Regulation

Phytochrome B's regulatory scope extends to influencing gene expression through modifications in chromatin structure and epigenetic marks. oup.compnas.orgnih.govuu.nl This involves the regulation of nucleosome positioning and the involvement of ATP-dependent chromatin remodeling complexes. researchgate.net

Regulation of Nucleosome Occupancy by Histone Variant H2A.Z

The histone variant H2A.Z is incorporated into nucleosomes and plays a role in regulating chromatin structure and accessibility, impacting gene expression. biorxiv.orgpnas.org Studies suggest that phyB can influence the deposition and distribution of H2A.Z within the chromatin landscape, particularly at genes regulated by light. researchgate.netpnas.org Research on the chromatin remodeler AtINO80 has shown that it operates in a phyB- and HY5-dependent manner to control nucleosome density and the incorporation of H2A.Z at light-responsive genes, including the HY5 locus itself. researchgate.netpnas.org Mutants lacking functional AtINO80 exhibit reduced levels of H2A.Z and histone H3, which correlates with increased expression of HY5 and other light-responsive genes, leading to a light-hypersensitive photomorphogenic phenotype. pnas.org

Involvement of SWR1 and INO80 Chromatin Remodeling Complexes

ATP-dependent chromatin remodeling complexes, such as the SWR1 and INO80 complexes, are known to be involved in the dynamic exchange and deposition of histone variants like H2A.Z into nucleosomes. researchgate.netpnas.org The INO80 complex, in particular, has been implicated in working with phyB and HY5 to regulate photomorphogenesis by influencing nucleosome density and H2A.Z incorporation. researchgate.netpnas.org While the precise mechanisms by which phyB interacts with and guides the activity of these remodeling complexes are still under investigation, their involvement highlights the importance of chromatin restructuring in phyB-mediated gene regulation. pnas.orgresearchgate.netpnas.org

Alternative Splicing and Translational Control Mediated by Phytochrome B

In addition to its well-established roles in transcriptional and epigenetic regulation, phytochrome B also influences gene expression through post-transcriptional mechanisms, including alternative splicing and translational control. oup.comoup.compnas.orgnih.govbiorxiv.org

Studies have provided evidence that phyB can rapidly alter the alternative splicing patterns of a substantial number of genes in response to red light. pnas.orgfrontiersin.org These genes are involved in diverse cellular processes, including mRNA processing, RNA splicing, and components of light signaling pathways such as PIF6. pnas.orgfrontiersin.org A notable example is the regulation of PIF3 expression, where phyB induces a specific alternative splicing event. oup.comnih.govbiorxiv.org This event leads to the retention of an intron in the 5' untranslated region (UTR) of the PIF3 mRNA. oup.comnih.govbiorxiv.org The retained intron contains upstream open reading frames (uORFs) that act to inhibit the translation of the main PIF3 coding sequence, effectively reducing the amount of PIF3 protein produced. oup.comnih.govbiorxiv.org This mechanism provides an additional layer of control by which phyB fine-tunes the levels of key regulatory proteins like PIF3. oup.comnih.gov

Global Gene Expression Profiling (Transcriptomics) in Phytochrome B-Regulated Processes

Transcriptomic studies have revealed that phytochrome B significantly alters global gene expression patterns, impacting numerous biological processes. While phyA is known for its dominant role in rapid gene expression responses to red light, phyB plays a substantial role, particularly in sustained responses and under different light conditions. bioone.org

Research in Arabidopsis thaliana has shown that although phyB mutants may exhibit subtle differences in their transcriptome compared to wild-type under certain red light conditions, phyB is crucial for the regulation of a significant percentage of genes responsive to red light. ehu.eus For instance, approximately 14% of genes that respond to red light show a relatively robust dependence on phyB. ehu.eus

Studies comparing gene expression in wild-type plants and phyB mutants under varying photoperiods have highlighted the extensive influence of phyB. In wheat, global gene expression profiling demonstrated that a considerably larger number of genes were specifically regulated by phyB compared to phyC under both short-day (SD) and long-day (LD) photoperiods. researchgate.net For example, in SDs, over 5,000 genes were specifically regulated by phyB, while in LDs, over 2,000 genes showed phyB-specific regulation. researchgate.net The number of genes regulated by phyB in a single photoperiod was often larger than those regulated in both photoperiods. researchgate.net

Transcriptomic analysis in sorghum has provided insights into phyB's role in regulating tillering. Comparison of wild-type and phyB mutant sorghum genotypes revealed numerous differentially expressed genes during early tiller bud development. nih.gov Genes involved in processes such as meristem development, sugar signaling, and dormancy were found to be significantly affected by the absence of phyB. nih.gov For example, dormancy-associated genes like DRM1, GT1, AF1, and CKX1 showed increased expression in phyB-1 mutants after bud growth arrest, while genes associated with bud outgrowth, such as a SWEET transporter and cell wall invertases, were correlated with continued growth in wild-type. nih.gov

PhyB also plays a role in regulating gene expression in response to abiotic stresses. In rice, transcriptomic analysis of phyB mutants under cold stress conditions revealed increased expression levels of dehydration-responsive element binding protein 1 (OsDREB1) family genes, which are involved in cold tolerance. frontiersin.org This suggests a negative regulatory role for phyB in cold tolerance mediated through the regulation of OsDREB1 gene expression, potentially involving Phytochrome Interacting Factor-Like protein OsPIL16. frontiersin.org Similarly, phyB has been implicated in negatively affecting drought tolerance in rice through the regulation of stomatal density, as indicated by global RNA-Seq transcriptome analysis. frontiersin.org

Transcriptomic studies have also identified the involvement of phyB in regulating transcription factors. Early light-responsive genes induced by phytochromes often encode transcription factors from various families, including bHLH, MYB, and WRKY proteins. ehu.eusembopress.org PhyB's interaction with Phytochrome-Interacting Factors (PIFs), a group of bHLH transcription factors, is a central mechanism in regulating the expression of a large number of light-responsive genes. frontiersin.orgembopress.orgresearchgate.net Photoactivated phyB promotes the degradation of PIFs, thereby activating genes that were previously repressed by PIFs. researchgate.net

The complexity of phyB-mediated gene regulation is further highlighted by studies examining its interaction with other signaling pathways and photoreceptors. For instance, transcriptomic analysis in Medicago truncatula under long-day conditions identified PHYB among flowering genes, although its differential expression varied across developmental stages, suggesting complex regulatory mechanisms. mdpi.com Furthermore, phyB interacts with brassinosteroid and auxin pathways, and transcriptomic data has shown elevated expression of genes associated with the brassinosteroid-auxin-phytochrome (BAP) regulatory module in phyB mutants exhibiting elongated hypocotyl phenotypes. biorxiv.org

The data from transcriptomic studies underscore that phyB's influence on gene expression is extensive and context-dependent, varying with light quality, photoperiod, developmental stage, and environmental conditions. These studies provide comprehensive lists of differentially expressed genes and affected pathways, contributing significantly to our understanding of phyB's role in shaping the plant transcriptome and ultimately, plant phenotype.

Table 1: Examples of Genes Differentially Expressed in phyB Mutants Compared to Wild-Type in Transcriptomic Studies

Gene Family/NameOrganismCondition/ProcessRegulation in phyB Mutant (vs WT)Reference
Dormancy-associated genes (e.g., DRM1, GT1, AF1, CKX1)SorghumTiller bud developmentIncreased nih.gov
Genes for bud outgrowth (e.g., SWEET transporter, cell wall invertases)SorghumTiller bud developmentDecreased nih.gov
OsDREB1 family genesRiceCold stressIncreased frontiersin.org
Genes in BAP module (e.g., BZR/ARF/PIF families)Arabidopsis thalianaHypocotyl elongationElevated biorxiv.org
IAA1, IAA3, IAA19Arabidopsis thalianaFar-red light responseUpregulated (via phyB) ehu.eus
PIN3, PIN7Arabidopsis thalianaFar-red light responseUpregulated (via phyB) ehu.eus

Roles of Phytochrome B in Plant Developmental Processes

De-etiolation and Seedling Establishment

Upon exposure to light, dark-grown seedlings undergo a dramatic developmental transition known as de-etiolation, characterized by inhibited hypocotyl elongation, cotyledon expansion, and chlorophyll (B73375) biogenesis, preparing the seedling for photoautotrophic growth. PhyB is a principal photoreceptor mediating these responses, particularly under red light conditions thegoodscentscompany.comwikipedia.orgdntb.gov.uanih.govnih.gov.

One of the most prominent aspects of de-etiolation is the inhibition of hypocotyl elongation, a response strongly mediated by phyB under red light. In dark-grown seedlings, the hypocotyl elongates rapidly to reach light. Upon sensing red light, active phyB (Pfr) translocates to the nucleus and interacts with and promotes the degradation or inhibits the activity of growth-promoting transcription factors, such as the PIF family proteins (e.g., PIF3, PIF4, PIF5, PIF7) researchgate.netlmaleidykla.lttheses.czuniprot.orgnih.gov. This interaction leads to reduced expression of genes that promote cell elongation, thereby inhibiting hypocotyl growth lmaleidykla.lt. Studies in Arabidopsis thaliana have shown that phyB mutants exhibit reduced sensitivity to light-inhibited hypocotyl elongation, resulting in elongated hypocotyls even in the presence of red light researchgate.netlmaleidykla.ltuni-duesseldorf.dewikipedia.org. The formation of phyB-containing nuclear bodies, or photobodies, is also tightly correlated with the prolonged inhibition of hypocotyl elongation in the dark following red light exposure theses.cz. This suggests that these subnuclear structures play a role in maintaining phyB signaling activity.

Data from studies on Betula pendula ecotypes demonstrated that continuous red (R) and far-red (FR) light inhibited hypocotyl elongation, but the inhibition was significantly higher under a combination of R and FR light, indicating a combined effect of phyA and phyB .

PhyB also positively regulates cotyledon expansion during de-etiolation. In the dark, cotyledons remain small and folded, protecting the apical meristem. Light exposure, perceived by phyB, promotes the unfolding and expansion of cotyledons, facilitating photosynthesis. This expansion involves the enlargement of cotyledon pavement cells nih.govamericanelements.com. PhyB promotes this process by inhibiting PIFs, which normally suppress expansion nih.govamericanelements.comnih.gov. Research indicates that phyB influences the arrangement of cortical microtubules, which are crucial for controlling the directionality of cell expansion. By repressing PIF target genes like LONGIFOLIAs (LNGs), phyB reduces the number of transversely arranged cortical microtubules, favoring expansion that leads to larger, more orbicular cotyledons nih.govamericanelements.com. Mutants deficient in phyB show defects in cotyledon separation and expansion upon transfer to red light wikipedia.orgwikipedia.org.

The development of the photosynthetic machinery, including chlorophyll biogenesis, is a key event during de-etiolation. PhyB plays a significant role in promoting chlorophyll accumulation and chloroplast development in the light thegoodscentscompany.comnih.gov. Studies in rice seedlings have demonstrated that phyB mediates the regulation of chlorophyll synthesis through the transcriptional control of genes such as ChlH and GUN4, which encode components of the magnesium chelatase, a crucial enzyme in the chlorophyll biosynthesis pathway nih.govuniprot.org. phyB mutants often display a pale-green phenotype due to reduced chlorophyll content, highlighting phyB's importance in this process nih.gov.

Cotyledon Expansion

Shade Avoidance Syndrome (SAS)

Plants growing in dense vegetation perceive a reduction in the red to far-red light ratio (R:FR) as neighboring plants absorb red light for photosynthesis while reflecting far-red light. This low R:FR signal triggers a suite of responses known as the Shade Avoidance Syndrome (SAS), which includes increased stem or hypocotyl elongation, altered leaf development, and accelerated flowering, aimed at outcompeting neighbors for light americanelements.comuniv-km.dznih.govnih.gov. PhyB is the primary photoreceptor responsible for sensing changes in the R:FR ratio and regulating SAS americanelements.comnih.gov. Under high R:FR, phyB is predominantly in its active Pfr form, which suppresses SAS responses. Conversely, under low R:FR, the photoequilibrium of phyB shifts towards the inactive Pr form, leading to the induction of SAS responses, particularly the elongation of hypocotyls or stems americanelements.comnih.gov. This induction is partly mediated by the increased activity of PIFs, which are released from phyB-mediated inhibition in low R:FR conditions nih.govamericanelements.com. While phyB is the main sensor for R:FR changes, phyA can play an antagonistic role under certain shade conditions, particularly those with high far-red levels simulating canopy shade americanelements.comnih.gov.

Circadian Clock Integration and Photoperiodic Responses

The circadian clock is an internal timekeeping mechanism that allows plants to anticipate daily and seasonal changes. PhyB interacts with the circadian clock to regulate photoperiodic responses, which are developmental adjustments to changes in day length uniprot.orgnih.govnih.govuniprot.orgplantae.org. These responses include the timing of flowering and daily patterns of growth, such as hypocotyl elongation nih.govuniprot.org. The circadian clock regulates the expression of key genes involved in photoperiodic pathways, and phyB signaling intersects with these clock-controlled mechanisms.

PhyB influences the circadian clock and photoperiodic growth through interactions with specific clock components and associated proteins. PHOTOPERIODIC CONTROL OF HYPOCOTYL 1 (PCH1) is a protein that interacts with phyB and is linked to the circadian clock nih.govfrontiersin.orgidrblab.cnbiorxiv.org. PCH1 binds to phyB in a red light-dependent manner and co-localizes with phyB in photobodies nih.govfrontiersin.org. Research indicates that PCH1 acts as a structural component of phyB photobodies and is crucial for their formation idrblab.cnbiorxiv.orgwustl.edu. Furthermore, PCH1 has been shown to stabilize the active Pfr form of phyB, slowing its thermal reversion to the inactive Pr form nih.govidrblab.cnbiorxiv.org. This stabilization of active phyB by PCH1, particularly in the evening, can prolong red-light signaling and influence photoperiodic growth responses, such as hypocotyl elongation under short days nih.govfrontiersin.orgnih.gov. The interaction between phyB and PCH1, and the resulting impact on phyB photobody dynamics, represents a molecular mechanism by which light and temperature signals are integrated into the circadian clock to control plant morphogenesis idrblab.cnbiorxiv.org. The loss of PCH1 can compromise photobody formation and disrupt the signaling of phyB into the circadian clock idrblab.cnbiorxiv.org.

Phytochrome B As a Sensor of Abiotic Environmental Cues

Temperature Sensing (Thermoperception and Thermomorphogenesis)

Phytochrome (B1172217) B is a key player in how plants sense and respond to ambient temperature, a process known as thermomorphogenesis. nih.govnih.gov This response allows plants to adjust their growth and development in response to temperature changes. nih.gov For instance, in Arabidopsis, warmer temperatures lead to accelerated flowering and increased elongation growth. nih.gov The phyB photoreceptor is directly involved in temperature perception. nih.gov It acts as a thermosensor, particularly in the range of 15–30°C, by undergoing conformational changes in response to temperature fluctuations. nih.govfrontiersin.org This temperature-sensing ability is integrated with light signaling, allowing for a coordinated response to the environment. nih.govresearchgate.net

Thermal Reversion Rate as a Key Temperature Sensor

A primary mechanism by which phyB senses temperature is through the thermal reversion of its active Pfr (far-red light-absorbing) form back to the inactive Pr (red light-absorbing) form. nih.govusp.br This process is independent of light but is highly dependent on temperature; the rate of this reversion increases with rising temperatures. annualreviews.orgnih.gov This temperature-dependent conversion allows phyB to function as a thermal timer, integrating temperature information over the course of the night. nih.govuniprot.org

The thermal reversion process occurs in two steps due to the dimeric nature of phytochromes (Pfr-Pfr, Pfr-Pr, and Pr-Pr). The reversion from the Pfr-Pfr homodimer to the Pfr-Pr heterodimer is significantly slower than the reversion from the Pfr-Pr heterodimer to the Pr-Pr homodimer. annualreviews.orgnih.gov In vitro studies with recombinant phyB have confirmed that higher temperatures lead to lower steady-state levels of the active Pfr form, even under continuous red light. usp.br This accelerated inactivation of phyB at warmer temperatures reduces the abundance of the active Pfr-Pfr dimer pool and the size of associated nuclear bodies, which are sites of phyB signaling. nih.gov

The protein PHOTOPERIODIC CONTROL OF HYPOCOTYL 1 (PCH1) has been shown to interact with the Pfr form of phyB and slow its thermal reversion, thereby helping to maintain phyB signaling. pnas.org

Interaction with PIF4 in Temperature Signaling

Phytochrome Interacting Factor 4 (PIF4) is a key transcription factor that acts as a central hub in temperature signaling. nih.gov The interaction between phyB and PIF4 is a critical component of the plant's response to temperature. researchgate.net In its active Pfr form, phyB interacts with and promotes the degradation of PIF4, thereby repressing growth-promoting pathways. nih.gov

At warmer temperatures, the increased thermal reversion of phyB to its inactive Pr form leads to the accumulation of PIF4. researchgate.netnih.gov This accumulated PIF4 can then bind to the promoters of temperature-responsive genes, such as those involved in auxin biosynthesis, to promote growth responses like hypocotyl elongation. nih.govoup.com The SUPPRESSOR OF MAX2 1 (SMAX1) protein enhances the thermosensitivity of this process by interacting with phyB and alleviating its suppression of PIF4 activity. nih.gov

The SUPPRESSOR OF PHYA-105 (SPA) proteins are also involved in regulating the phyB-PIF4 module at high ambient temperatures. SPAs are required for the accumulation of PIF4 and promote the destabilization of phyB at elevated temperatures. biologists.com

Daytime and Nighttime Roles in Thermosensing

Phytochrome B plays a crucial role in temperature sensing during both the day and the night. uniprot.orgnih.gov At night, the temperature-dependent thermal reversion of phyB from its active Pfr to its inactive Pr form is a primary mechanism for thermosensing. nih.govscispace.comusp.br This allows phyB to act as a thermal timer, integrating temperature information throughout the dark period. nih.gov

During the daytime, phyB also plays a critical role in thermosensing, primarily by signaling through PIF4. nih.gov This daytime thermosensing requires the transcriptional activator HEMERA (HMR), which interacts directly with PIF4 to activate thermoresponsive genes and promote the accumulation of PIF4 in response to warm temperatures. uniprot.orgnih.gov

Regulation of Temperature-Responsive Genes

Phytochrome B regulates the expression of a suite of temperature-responsive genes, largely through its interaction with PIF4. nih.govuniprot.org In its active Pfr form, phyB can directly associate with the promoters of key target genes in a temperature-dependent manner, typically acting as a transcriptional repressor. nih.govscispace.comuea.ac.uk At warmer temperatures, phyB signaling is reduced, leading to the de-repression of these genes. scispace.comuea.ac.uk

The Evening Complex (EC), a transcriptional repressor composed of EARLY FLOWERING 3 (ELF3), ELF4, and LUX ARRHYTHMO (LUX), also plays a role in temperature-dependent gene expression by regulating PIF4 transcription. usp.br However, phyB provides an additional layer of temperature-dependent regulation of PIF4 activity. scispace.com The interaction of phyB with PIF4 and other regulatory proteins allows for the fine-tuning of gene expression in response to both light and temperature cues.

Cold Tolerance and Adaptation

Phytochrome B is also involved in the response of plants to cold temperatures, often acting as a negative regulator of cold tolerance. frontiersin.orgmdpi.com This means that in some species, a deficiency in phyB can lead to improved cold tolerance. frontiersin.org The role of phyB in cold adaptation is intertwined with light signaling, as the interconversion between the Pr and Pfr forms serves as a molecular switch to integrate light signals into the development of cold tolerance. nih.gov

Crosstalk with Cold Signaling Pathways (e.g., CBF pathway)

Phytochrome B influences cold tolerance through its crosstalk with established cold signaling pathways, most notably the C-REPEAT BINDING FACTOR (CBF) pathway. frontiersin.orgoup.com The CBF pathway is a central regulator of cold acclimation, where CBF transcription factors induce the expression of COLD-REGULATED (COR) genes. nih.govoup.com

In Arabidopsis, phyB, along with PIF4 and PIF7, has been shown to repress the CBF pathway during the warmer, long-day growing season. frontiersin.org This repression is relieved under short-day conditions, leading to increased freezing tolerance. frontiersin.org In rice, phyB negatively regulates the expression of OsDREB1 genes (a type of CBF gene) by inhibiting the expression of OsPIL16, a phytochrome-interacting factor-like protein. frontiersin.orgresearchgate.net

In tomato, phyA and phyB have been found to function antagonistically in regulating cold tolerance. oup.comnih.gov Far-red light perceived by phyA positively regulates cold tolerance by inducing abscisic acid (ABA) and jasmonic acid (JA) signaling, which in turn activates the CBF pathway. oup.comnih.gov Conversely, red light perceived by phyB negatively regulates cold tolerance. oup.comnih.gov

Recent findings indicate that cold-induced CBFs can interact with PIF3 to stabilize phyB, which is necessary for the degradation of other PIFs (PIF1, PIF4, and PIF5), highlighting a complex feedback loop between the phyB and CBF pathways. annualreviews.org

Phytochrome B as a Negative Regulator of Cold Tolerance

Recent studies have illuminated the role of phytochrome B as a negative regulator of cold tolerance in plants. researchgate.netnih.govnih.gov This means that the presence and activity of phyB can make plants more susceptible to freezing temperatures.

In rice, mutants lacking functional phyB (phyB mutants) have demonstrated improved tolerance to cold stress compared to their wild-type counterparts. researchgate.netnih.gov These mutants exhibit lower levels of electrolyte leakage and malondialdehyde (MDA), an indicator of membrane damage, when exposed to cold conditions. researchgate.net This suggests that phyB normally contributes to cold-induced cellular damage.

The regulatory mechanism behind this phenomenon involves the interaction of phyB with other signaling components. Under cold stress, phyB has been shown to negatively regulate the expression of OsDREB1 genes through its interaction with Phytochrome Interacting Factor-Like Protein OsPIL16. researchgate.netnih.gov The DREB1 genes are crucial for inducing cold-responsive genes that protect the plant from freezing damage. nih.gov By suppressing OsDREB1 expression, phyB effectively dampens the plant's cold acclimation response. researchgate.netnih.gov

Furthermore, research in Arabidopsis has shown that phyB, along with other phytochromes, can repress the C-REPEAT BINDING FACTOR (CBF) pathway, which is a central regulatory cascade for cold acclimation. nih.govfrontiersin.orgpnas.org Specifically, phyB and PHYTOCHROME-INTERACTING FACTORS (PIFs) like PIF3, PIF4, and PIF7 can suppress the expression of CBF genes. pnas.organnualreviews.org Cold stress can lead to the degradation of some PIFs in a phytochrome-dependent manner, which in turn can alleviate the repression of the CBF pathway and enhance freezing tolerance. annualreviews.org

Interestingly, the effect of phyB on cold tolerance can be influenced by light conditions. nih.gov For example, a low red to far-red light ratio, which inactivates phyB, can lead to increased cold tolerance and higher expression of CBF pathway genes. frontiersin.org This further supports the role of phyB as a negative regulator of cold hardiness.

Table 1: Impact of phyB Mutation on Cold Tolerance in Rice

ParameterWild TypephyB MutantReference
Cold ToleranceNormalImproved researchgate.netnih.gov
Electrolyte Leakage (under cold)HigherLower researchgate.net
Malondialdehyde (MDA) Content (under cold)HigherLower researchgate.net
OsDREB1 Gene Expression (under cold)LowerHigher nih.gov

Salt Stress Response

Phytochrome B is also intricately involved in the plant's response to salt stress, although its role can be complex and context-dependent. biorxiv.orgcas.cn Evidence suggests that phyB can act as both a positive and negative regulator of salt tolerance.

In some instances, phyB has been shown to contribute to salt tolerance. For example, light-activated phyB, along with phytochrome A, can enhance the kinase activity of SALT OVERLY SENSITIVE 2 (SOS2), a key regulator of salt tolerance. nih.govplantae.org This enhancement of SOS2 activity ultimately helps the plant to better cope with salt stress. nih.govplantae.org

Conversely, there are reports indicating that phyB can negatively impact salt tolerance. nih.govnih.gov For instance, in tobacco, mutants lacking phyA and phyB showed improved salt tolerance compared to wild-type plants. nih.gov Similarly, in Arabidopsis, mutants of phyB displayed reduced sensitivity to salt-inhibited hypocotyl elongation in the dark. oup.comnih.gov These findings suggest that in certain situations, the presence of phyB can make the plant more susceptible to the detrimental effects of high salinity.

The dual role of phyB in salt stress response highlights the complexity of plant signaling networks and how they integrate various environmental cues to modulate growth and survival.

Interaction with SOS2 in Salt Stress

A critical aspect of phyB's involvement in the salt stress response is its interaction with the SALT OVERLY SENSITIVE (SOS) pathway, particularly with the protein kinase SOS2. nih.govnih.govoup.com The SOS pathway is a primary mechanism for maintaining ion homeostasis under salt stress. mdpi.com

Recent research has revealed a direct physical interaction between phyB and SOS2. nih.govoup.comnih.gov This interaction occurs in both the cytosol and the nucleus and is enhanced by light. nih.govnih.gov The interaction between light-activated phyB and SOS2 boosts the kinase activity of SOS2, which is crucial for activating the downstream components of the SOS pathway, such as the plasma membrane Na+/H+ antiporter SOS1. nih.govplantae.orgnih.gov

Furthermore, the phyB-SOS2 interaction influences the stability of PHYTOCHROME-INTERACTING FACTORS (PIFs). nih.govmdpi.com SOS2 can directly phosphorylate PIF1 and PIF3, which are negative regulators of salt tolerance. nih.govnih.gov This phosphorylation leads to the degradation of PIF1 and PIF3, thereby relieving their repressive effect on salt tolerance mechanisms. nih.govnih.gov

Interestingly, SOS2 also appears to regulate the accumulation of phyB protein under salt stress in the dark. oup.comnih.gov Genetic analyses have shown that a mutation in SOS2 can restore the phenotype of a phyB mutant, indicating a genetic linkage between the two. oup.com

Table 2: Key Interactions in the phyB-SOS2 Pathway under Salt Stress

Interacting ProteinsLocation of InteractionEffect of InteractionReference
phyB and SOS2Cytosol and NucleusEnhanced SOS2 kinase activity nih.govnih.gov
SOS2 and PIF1/PIF3NucleusPhosphorylation and degradation of PIF1/PIF3 nih.govnih.gov
SOS2 and phyB-SOS2 regulates phyB protein accumulation oup.comnih.gov

Responses to High-Intensity Light

Phytochrome B plays a significant role in how plants perceive and respond to high-intensity light, a condition that can lead to photo-oxidative stress. biorxiv.orgnih.govnih.gov

One of the key responses mediated by phyB under high light is the regulation of reactive oxygen species (ROS) production. biorxiv.orgbiorxiv.orgnih.gov ROS can act as signaling molecules but can also cause cellular damage at high concentrations. PhyB, in conjunction with respiratory burst oxidase homologs (RBOHs), forms a regulatory module that controls ROS production during excess light stress. biorxiv.orgbiorxiv.orgnih.gov This regulation is crucial for plant acclimation to high light conditions. biorxiv.org

PhyB is also required for systemic stomatal responses to local high light stress. nih.govnih.gov When one part of a plant is exposed to excess light, a systemic signal is generated, leading to the closure of stomata in other parts of the plant to conserve water. nih.govnih.gov This systemic response, along with the associated ROS wave, is dependent on functional phyB. nih.govnih.gov

Furthermore, the subcellular localization of phyB is responsive to light intensity. Under low light, phyB is distributed diffusely in the nucleoplasm. nih.gov However, as light intensity increases, phyB coalesces into distinct nuclear bodies. nih.govnih.govresearchgate.net The formation of these photobodies is a dynamic process that is thought to be involved in integrating light signals with other signaling pathways. nih.gov

Genetic and Molecular Methodologies in Phytochrome B Research

Forward and Reverse Genetic Approaches

Genetic screens have been fundamental in identifying and characterizing the components of phyB signaling. Both forward and reverse genetic strategies have been employed to uncover the roles of phyB and its interacting partners.

The characterization of loss-of-function and gain-of-function alleles has provided profound insights into the role of phyB in plant development.

Loss-of-Function Alleles: The hy3 mutant of Arabidopsis thaliana was one of the first long hypocotyl mutants identified and was later found to have mutations in the PHYB gene. oup.comnih.gov These phyB null mutants exhibit a phenotype characterized by an elongated hypocotyl, especially under red light, and display a constitutive shade-avoidance response. nih.gov This phenotype underscores the primary role of phyB in mediating red light-dependent inhibition of hypocotyl elongation. photobiology.info The isolation of these mutants was a landmark in plant photobiology, confirming phyB as the dominant red/far-red reversible photoreceptor in light-grown plants. nih.gov Both strong nonsense and weaker missense alleles of PHYB have been identified through various mutagenesis screens. nih.gov

Gain-of-Function Alleles: The development of dominant, constitutively active gain-of-function (GOF) alleles of phyB has been a powerful tool for research. nih.gov One of the first strong dominant GOF alleles, YHB, contains a missense mutation that results in a plant that exhibits photomorphogenesis even in the dark. nih.gov These GOF alleles have been instrumental in studying light-dependent processes without the complication of differential activation of other phytochromes. nih.gov For instance, they have been used to investigate processes like photosynthesis and chlorophyll (B73375) synthesis. nih.gov Interestingly, some weaker GOF alleles that are hypersensitive to red light have also been identified, which often work by stabilizing the photoactivated Pfr form of phyB. nih.gov

Allele TypePhenotypeSignificance
Loss-of-Function (e.g., hy3) Elongated hypocotyl in red light, constitutive shade avoidanceDemonstrates phyB's role in red-light signaling and suppression of shade avoidance. nih.gov
Gain-of-Function (e.g., YHB) Constitutive photomorphogenesis (light-grown appearance in darkness)Allows for the study of phyB signaling pathways independent of light activation. nih.gov

Mutational analysis has been a cornerstone in dissecting the relationship between the structure of phyB and its function. By creating and analyzing specific mutations, researchers have been able to map critical domains and amino acid residues.

Early studies involving chemical mutagenesis of a phyB-overexpressing line led to the identification of several missense mutations that significantly reduced phyB activity. nih.gov These mutations were found to be clustered within a small 62-residue region in the C-terminal domain, highlighting its importance for regulatory activity. nih.gov Notably, these mutant proteins were still capable of perceiving the light signal, indicating a defect in signal transfer rather than light perception. nih.gov

More extensive mutational analyses have targeted the N-terminal photosensory module, which is composed of the PAS, GAF, and PHY subdomains. plos.org A large-scale screen for long hypocotyl mutants identified numerous missense mutations throughout the N-terminal domain. plos.org In vitro spectral analysis of these mutants allowed for their classification into two main groups:

Light-signal perception mutants: These mutants had defective spectral activity and were predominantly located in the GAF and PHY subdomains. plos.org

Signaling mutants: These mutants had normal light perception but were defective in intracellular signal transfer. These mutations were often found in the N-terminal extension and the PAS-like domain (PLD). plos.org

This systematic analysis provided strong evidence that different subdomains of phyB have distinct roles in light perception and signal transduction. plos.org

Mutant ClassLocation of MutationsDefect
Light-Signal Perception GAF and PHY subdomainsAberrant spectral activity. plos.org
Signaling N-terminal extension and PLDImpaired intracellular signal transfer. plos.org

The analysis of double and triple mutants has been crucial for unraveling the complex interactions between phyB and other photoreceptors, as well as downstream signaling components. By combining null mutations for different phytochromes, researchers can dissect their individual and overlapping functions.

For example, the analysis of phyA phyB double mutants revealed that phyA and phyB have both distinct and redundant roles in de-etiolation. oup.com In rice, while phyB mutants show a partial loss of sensitivity to red light, the de-etiolation response is completely abolished in phyA phyB double mutants, indicating a high degree of redundancy under these conditions. oup.com

Furthermore, the creation of triple mutants, such as phyA phyB phyC in rice, has demonstrated that phytochromes are the sole photoreceptors for perceiving red/far-red light to regulate vegetative growth. pnas.org Similarly, in Arabidopsis, the analysis of phyA, phyB, and hy4 (cryptochrome 1) triple mutants has been used to study the interactions between different photoreceptor families in response to various light qualities. researchgate.net These complex mutant combinations have been instrumental in understanding the hierarchical and synergistic actions of different photoreceptors in controlling plant development. photobiology.info

Evolutionary and Comparative Perspectives of Phytochrome B

Evolutionary Conservation of Phytochrome (B1172217) B Across Plant Lineages

Phytochromes are a widespread family of photoreceptors found in plants, algae, fungi, and prokaryotes, highlighting their ancient origins. Despite over a billion years of evolution, their photosensory modules have largely retained structural and functional similarities. annualreviews.org In land plants, the phytochrome family has diversified, with Arabidopsis thaliana having five members: PHYA, PHYB, PHYC, PHYD, and PHYE. oup.com

PhyB is present in all sampled seed plants, indicating its fundamental role and evolutionary conservation within this lineage. nih.gov While the number of PHYB genes can vary due to events like genome duplication, such as in maize which has two homeolog pairs (PhyB1 and PhyB2), the presence of at least one PHYB copy appears to be conserved. oup.com

Divergence from Phytochrome A and Other Phytochromes

The divergence of the phytochrome gene lineage into PHYA- and PHYB-like phytochromes is an ancient event, occurring at least as far back as the last common ancestor of angiosperms and gymnosperms, estimated to be around 330 to 365 million years ago. nih.gov This early split suggests independent evolutionary trajectories for PHYA and PHYB within seed plants. nih.gov

While phyA and phyB share similar absorption properties, they exhibit notable differences in their action spectra and physiological roles. nih.govresearchgate.net PhyA is primarily associated with responses to continuous far-red light (high-irradiance responses or HIRs), particularly important for de-etiolation and shade avoidance under dense canopy conditions. nih.govcore.ac.uk PhyB, on the other hand, predominantly mediates responses to red light (low-irradiance responses or LFRs) and is crucial for sensing the red/far-red ratio, enabling plants to detect neighboring vegetation and initiate shade avoidance responses. nih.govupv.esoup.com

Differences between phyA and phyB extend to their stability in the Pfr form, effectiveness under continuous red and far-red light, cellular localization patterns, and kinetics of phototransduction. nih.gov The N-terminal domain of phytochromes contains determinants for the differential turnover and spectral activity observed between phyA and phyB. nih.gov While phyA and phyB signal through different mechanisms downstream, a core sequence in the C-terminal domain appears to contain determinants necessary for signal transfer from both, suggesting some commonality in their signal transduction mechanisms. umd.edu

Conservation of Functional Domains and Interaction Motifs (e.g., APB motif)

A particularly well-studied conserved motif is the Active Phytochrome B (APB) motif. This motif is found in phytochrome-interacting factors (PIFs), which are basic helix-loop-helix (bHLH) transcription factors that act as key downstream signaling partners of phytochromes. nih.govresearchgate.netmdpi.com The APB motif is crucial for the conformer-specific binding of PIFs to the active Pfr form of phyB. nih.govmdpi.com

Genome-wide surveys across diverse plant species, from bryophytes to core eudicots, have revealed the widespread presence of PIFs harboring both the bHLH DNA-binding domain and the APB motif, suggesting the evolutionary conservation of these functional domains at the protein level and the phyB-PIF interaction mechanism. researchgate.netresearchgate.netresearchgate.net While the bHLH domain shows high sequence similarity across species, the APB motif is also highly conserved, although occasional variations exist. researchgate.netresearchgate.net The conservation of the APB motif, despite variations, indicates that most PIFs retain the ability to bind to phyB. researchgate.net

The evolutionary relationships observed in the APB motif sequences often mirror those seen in the bHLH domains of PIFs, further supporting conserved functional relationships within subgroups of PIF proteins. nih.gov The APB motif appears to provide a photoreceptor-specific recognition module, showing specific interaction with phyB but not with other phytochrome family members in Arabidopsis. nih.gov

Data on the conservation of the APB and bHLH domains in PIFs across different plant species highlight the conserved nature of the phyB signaling pathway involving PIF interaction.

SpeciesNumber of PIFs IdentifiedConserved APB MotifConserved bHLH DomainReference
Arabidopsis thaliana8YesYes mdpi.com
Oryza sativa6 (PIL genes)Yes (APA and/or APB)Yes researchgate.net
Zea mays15Yes (in 7 members)Yes oup.comfrontiersin.org
Pyrus bretschneideri8YesYes mdpi.com
Brachypodium distachyon6YesYes researchgate.net
Triticum aestivum18Yes (APA and/or APB)Yes researchgate.net
Gossypium spp.PresentNot specified in detail, but likely conserved domainsNot specified in detail, but likely conserved domains researchgate.net

Note: The presence of APB and bHLH domains is inferred from the studies identifying PIF homologs in these species and discussing conserved features.

Detailed research findings confirm the functional importance of the APB motif. For instance, site-directed mutagenesis of conserved residues within the APB motif of Arabidopsis PIF4 abolished its interaction with phyB and its function in light-regulated seedling development, demonstrating that this interaction is necessary for PIF4 function in vivo. nih.gov

Comparative Analysis of Phytochrome B Function in Diverse Plant Species

Comparative analysis of phyB function across diverse plant species reveals both conserved roles and species-specific adaptations. While phyB's primary role in sensing red light and the R:FR ratio for shade avoidance is broadly conserved, the specific downstream responses and the interplay with other photoreceptors and signaling pathways can vary. upv.esoup.com

Studies comparing closely related species with different adaptive strategies to shade, such as the shade-avoiding Arabidopsis thaliana and the shade-tolerant Cardamine hirsuta, have provided insights into the variation in phyB-mediated responses. upv.es These studies suggest that differences in phyB activity or the sensitivity of downstream pathways can contribute to variations in shade avoidance phenotypes. upv.es For example, Cardamine hirsuta appears to be hyposensitive to red light compared to Arabidopsis, which may be linked to attenuated phyB activity and contribute to its reduced shade avoidance response. upv.es

PhyB also plays a role in sensing temperature, and comparative studies have shown evolutionary divergence in red light responses associated with the thermal reversion of phyB between species from different latitudes. nih.govresearchgate.net This suggests that fine-tuning the stability of the active Pfr form of phyB is a mechanism plants use to adapt to spatially varying environments. researchgate.net

Data from comparative studies on hypocotyl elongation (a classic shade avoidance response mediated by phyB) in different species under varying light conditions can illustrate these functional differences.

SpeciesShade Avoidance Response (Hypocotyl Elongation)PhyB Activity/Sensitivity (Inferred)Reference
Arabidopsis thalianaStrong shade avoidanceHigh sensitivity to R/FR changes upv.esoup.com
Cardamine hirsutaAttenuated shade avoidanceReduced sensitivity to R upv.es
Solanum lycopersicum (Tomato)Shade avoidance present, dominant PIF differs from ArabidopsisPhyB involved in low R/FR response oup.com
Cardamine bellidifolia (High-latitude)Stronger response to light-limited conditionsPfr form more stable nih.govresearchgate.net
Cardamine nipponica (Low-latitude)Weaker response to light-limited conditionsPfr form less stable nih.govresearchgate.net

These comparative analyses underscore that while the core function of phyB as a red light receptor is conserved, the precise nature and magnitude of its downstream effects, as well as its interaction with other environmental cues like temperature, have diversified during evolution, contributing to species-specific adaptations.

Insights from Non-Plant Phytochromes (e.g., Bacterial Phytochromes) in Understanding Phytochrome B Mechanisms

The discovery of phytochrome-like photoreceptors, particularly bacteriophytochromes (BphPs), in bacteria has significantly advanced our understanding of the origins and mechanisms of plant phytochromes, including phyB. usp.brnih.govnih.gov Phytochromes are believed to have evolved before the emergence of cyanobacteria. frontiersin.org

Bacterial phytochromes share fundamental features with plant phytochromes, including the ability to photoconvert between red-absorbing (Pr) and far-red-absorbing (Pfr) forms using a bilin chromophore. annualreviews.orgusp.brnih.govfrontiersin.orgmdpi.com They typically contain an N-terminal photosensory domain homologous to that of plant phytochromes, which binds the chromophore. usp.brnih.gov

A key insight from bacterial phytochromes is their common association with C-terminal histidine kinase domains, suggesting that these photoreceptors function in phosphorelay cascades in response to light. usp.brnih.govnih.govmdpi.com This structure and function in bacteria support the view that higher-plant phytochromes evolved from a cyanobacterial precursor and that they may retain aspects of light-regulated kinase activity or signaling through mechanisms involving phosphorylation. umd.edunih.govoup.com Indeed, while the kinase activity of plant phyB has been debated, its C-terminal histidine-kinase-related domain (HKRD) is necessary for the phosphorylation of PIF proteins, a crucial step in phyB signaling leading to PIF degradation. oup.comresearchgate.net

Bacterial phytochromes, with their simpler genetic systems, serve as valuable models for unraveling the biochemical and biophysical events that initiate phytochrome signal transmission. nih.gov Structural studies of bacterial phytochromes have provided insights into the conformational changes that occur during photoconversion and how these changes are transduced to the effector domains. nih.gov While plant phytochromes may have different dimer arrangements and signaling mechanisms compared to bacterial ones, the fundamental principles of light perception and signal initiation are likely conserved. nih.gov

The chromophore biosynthesis pathways also show evolutionary links between bacteria and plants. In bacteria, the biliverdin (B22007) IXα (BV) chromophore is produced from heme in a one-step enzymatic reaction. frontiersin.org In cyanobacteria and green algae, BV is further reduced to phycocyanobilin (PCB), while in land plants, it is reduced to phytochromobilin (PΦB) by the HY2 enzyme. usp.brpnas.orgbiorxiv.org Both HY2 and the cyanobacterial PcyA belong to a conserved family of ferredoxin-dependent bilin reductases, highlighting the shared evolutionary origin of these chromophore biosynthesis pathways. usp.brbiorxiv.org The transition from PCB to PΦB as the phytochrome chromophore appears to have coincided with the origin of land plants, leading to shifts in the absorption spectra of their phytochromes. biorxiv.org

Comparative studies of bacterial and plant phytochromes have illuminated the conserved modular domain architecture and the core mechanism of light-induced conformational change that underpins phytochrome function across diverse organisms. annualreviews.orgusp.br

FeatureBacterial PhytochromesPlant Phytochromes (e.g., PhyB)Insights for PhyB MechanismsReference
ChromophoreBiliverdin (BV), Phycocyanobilin (PCB)Phytochromobilin (PΦB)Shared bilin chromophore origin, evolutionary shift in chromophore type. usp.brfrontiersin.orgpnas.orgbiorxiv.org
C-terminal DomainHistidine KinaseHistidine-Kinase-Related Domain (HKRD)Suggests evolutionary link to phosphorelay signaling, importance of HKRD for PIF phosphorylation. umd.eduusp.brnih.govnih.govmdpi.comoup.com
Signaling MechanismPrimarily phosphorelay (two-component systems)Primarily protein-protein interactions (e.g., with PIFs)Diversification of downstream signaling, but core principles of light-regulated activity likely conserved. nih.govnih.govmdpi.comresearchgate.net
Evolutionary OriginAncient, likely before cyanobacteriaEvolved from cyanobacterial precursorProvides context for the deep evolutionary history of phytochromes. nih.govfrontiersin.org
Structural InsightsCrystal/cryo-EM structures availableStructures of truncated forms availableModels for understanding photoconversion and signal transduction. usp.brnih.gov

These comparisons highlight the deep evolutionary roots of the phytochrome system and how studies in simpler bacterial systems can provide foundational knowledge for understanding the more complex signaling networks involving phyB in plants.

Compound Names and PubChem CIDs:

As "phyB phytochrome" is a protein, it does not have a PubChem CID in the same way small molecules do. PubChem is a database for small molecules and their biological activities. Proteins are typically cataloged in protein databases like UniProt or NCBI Protein. Therefore, a table listing PubChem CIDs for phyB is not applicable. If specific small molecule chromophores or signaling molecules were discussed in detail with available CIDs, they would be listed here. However, the focus of the provided outline and the generated content is on the protein itself and its evolutionary and comparative aspects.

Q & A

Q. What experimental approaches are used to identify functional domains of phyB?

To map functional domains of phyB, researchers employ domain-deletion mutants and fusion proteins (e.g., PHYB:GFP:NLS) to assess nuclear localization and signaling activity. For example, truncation studies identified the core signaling domain (amino acids 104–451) as essential for phyB function, while the N-terminal domain is dispensable . Immunoblotting and phenotypic analysis in transgenic plants (e.g., complementation of phyB mutants) are critical for validating domain-specific roles.

Q. How do light treatments (e.g., end-of-day far-red) help distinguish phyB-mediated responses?

End-of-day (EOD) far-red light treatments simulate shade conditions by reducing active phyB (Pfr) levels. Testing phyB mutants under EOD protocols reveals null responses, confirming phyB's role in shade avoidance . Comparative studies with phyA mutants further isolate phyB-specific pathways.

Q. What methods are used to study functional redundancy between phyB and other phytochromes (e.g., phyD, phyE)?

Double or triple phytochrome mutants (e.g., phyA phyB, phyB phyD phyE) are analyzed for additive or synergistic effects on traits like flowering time or hypocotyl elongation. For example, phyB phyD phyE mutants exhibit enhanced petiole elongation, indicating partial redundancy in regulating growth .

Advanced Research Questions

Q. How can researchers monitor phyB protein dynamics and degradation kinetics in response to light?

PhyB degradation under continuous red light is quantified via immunoblotting using phyB-specific antibodies. Degradation rates (e.g., 60% reduction within 24 hours) are compared across genetic backgrounds (e.g., pif mutants) or proteasome inhibitors (e.g., MG132) to assess regulatory mechanisms . Fluorescence-tagged phyB lines enable real-time tracking of nuclear translocation and degradation .

Q. What strategies resolve contradictions in phyB nuclear localization studies?

Discrepancies in constitutive vs. light-induced nuclear localization of phyB:GFP fusions are addressed by varying genetic backgrounds (e.g., Arabidopsis vs. tobacco) or fusion constructs (e.g., additional NLS tags). Functional complementation assays (e.g., rescue of phyB mutant phenotypes) confirm biological relevance .

Q. How do phyB-PIF interactions regulate shade avoidance and gene expression?

Co-immunoprecipitation (Co-IP) and yeast two-hybrid assays confirm direct binding between phyB (Pfr form) and PIFs (e.g., PIF4, PIF7). Phosphorylation and proteasome-dependent degradation of PIFs under red light are monitored via phospho-specific antibodies and cycloheximide chase assays. pif mutants show attenuated shade-avoidance responses, linking PIF stability to phyB signaling .

Q. What molecular techniques elucidate phyB’s role in cross-talk with hormone pathways (e.g., auxin, gibberellins)?

Transcriptional profiling of phyB mutants identifies auxin-responsive genes (e.g., AXR2/IAA7). Chromatin immunoprecipitation (ChIP) reveals HY5 binding to auxin-signaling gene promoters, connecting phyB to HY5-mediated auxin regulation . For gibberellins, dag1 and pil5 mutants combined with GA biosynthetic gene (e.g., AtGA3ox1) expression analysis dissect phyB-PIL5-DAG1 regulatory nodes .

Q. How does phyB modulate pathogen resistance through salicylic acid (SA) signaling?

phyA phyB double mutants exhibit compromised SA-induced PR1 expression and hypersensitive response (HR). Pathogen assays (e.g., Pseudomonas syringae growth) under varying light conditions (dim vs. bright) and chloroplast-deficient mutants differentiate light-dependent vs. chloroplast-mediated pathways .

Methodological Considerations

  • Gene Expression Analysis: Use qRT-PCR or RNA-seq to compare phyB mutants and wild-type under specific light regimes. For example, Ghd7 downregulation in rice phyB mutants links phyB to photoperiodic flowering .
  • Protein-Protein Interaction Assays: Combine Co-IP, bimolecular fluorescence complementation (BiFC), and subcellular localization (e.g., intranuclear speckles) to validate phyB-PIF interactions .
  • Light Treatment Design: Standardize light quality (e.g., red vs. far-red ratios), intensity (μmol·m⁻²·s⁻¹), and duration to ensure reproducibility in shade-avoidance studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.